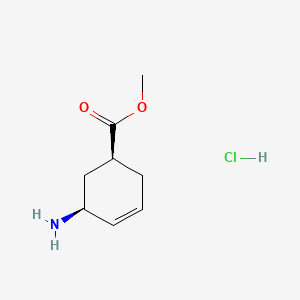

methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride

Description

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chiral small molecule scaffold with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.7 g/mol . Its structure features a cyclohexene ring substituted with an amino group and a methyl carboxylate ester, with stereochemical specificity at the 1S and 5S positions. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing enantiopure derivatives, leveraging its rigid cyclohexene backbone and functional groups for drug design .

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7+;/m0./s1 |

InChI Key |

NCRKCWMIKUBESC-UOERWJHTSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC=C[C@H](C1)N.Cl |

Canonical SMILES |

COC(=O)C1CC=CC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction. This reaction can be catalyzed by photoredox catalysts under blue LED irradiation, yielding good results with a broad range of derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and other scalable technologies to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reag

Biological Activity

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring that contains an amino group and a carboxylate ester. The specific stereochemistry of the compound, particularly the (1S,5S) configuration, is crucial for its biological interactions and efficacy.

Molecular Information:

- CAS Number: 2137836-44-1

- Molecular Weight: 191.66 g/mol

- InChI Key: NCRKCWMIKUBESC-ZJLYAJKPSA-N

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity. This activity is particularly noteworthy given the presence of a quaternary ammonium moiety within its structure.

Summary of Antimicrobial Studies

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Limited inhibition |

The compound's antimicrobial properties suggest potential applications in treating bacterial infections, but further research is needed to optimize its efficacy and understand its mechanisms of action.

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. Preliminary research indicates that it may modulate enzyme activity related to neurotransmitter synthesis and metabolism.

Potential Targets

- Enzymes involved in amino acid metabolism

- Neurotransmitter receptors

Understanding these interactions is vital for elucidating the compound's therapeutic potential and guiding future drug development efforts.

Case Studies

A series of case studies have explored the therapeutic applications of this compound in various contexts:

Case Study 1: Neurotransmitter Regulation

In a study investigating the effects of this compound on neurotransmitter levels in animal models, researchers found that administration resulted in increased levels of serotonin and dopamine, suggesting a role in mood regulation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the compound's efficacy against resistant bacterial strains. Results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Findings | |

|---|---|---|

| Antimicrobial Activity | Moderate effectiveness against specific bacteria | Potential for use in treating infections |

| Neurotransmitter Effects | Increased serotonin and dopamine levels | Possible application in mood disorders |

| Combination Therapy | Enhanced antibiotic efficacy | Supports further investigation into synergy |

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Key Observations :

- Stereochemical Impact : The target compound’s (1S,5S) configuration distinguishes it from racemic or diastereomeric forms (e.g., rac-methyl derivatives), which may exhibit divergent pharmacokinetic properties .

- Bicyclic vs. Monocyclic: Bicyclic derivatives (e.g., ’s azabicyclo compound) introduce rigidity, which could enhance binding affinity in drug-receptor interactions but reduce synthetic accessibility .

Functional Group and Bioactivity Comparison

- Antimicrobial Activity: Target Compound: No direct bioactivity data provided in the evidence. N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-carboxamide Derivatives (): These terpene-derived analogues exhibit moderate antibacterial activity (MIC = 128 µg/mL against S. aureus) but reduced efficacy compared to conventional antifungals.

Physicochemical and Commercial Comparison

Commercial Viability : The target compound is more expensive than its racemic counterpart, likely due to enantiopurity requirements in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.